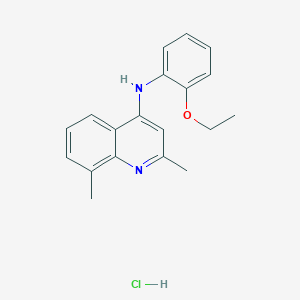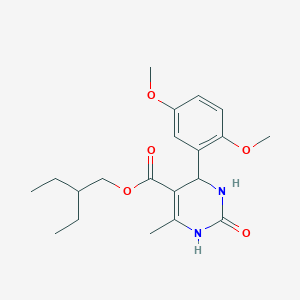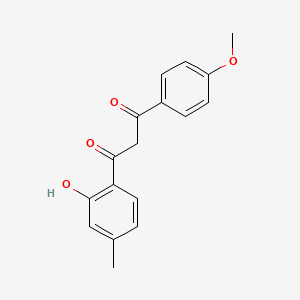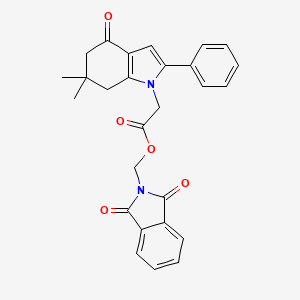![molecular formula C22H33NO7 B5006483 [2-(Diethylaminomethyl)-4-hydroxy-5,5-dimethylcyclohexyl] benzoate;oxalic acid](/img/structure/B5006483.png)
[2-(Diethylaminomethyl)-4-hydroxy-5,5-dimethylcyclohexyl] benzoate;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its unique structure, which includes a benzoate group and an oxalic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diethylaminomethyl)-4-hydroxy-5,5-dimethylcyclohexyl] benzoate;oxalic acid can be achieved through several synthetic routes. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst, such as concentrated sulfuric acid . This reaction is reversible and typically requires heating to drive the reaction to completion.
Another approach involves the use of acid chlorides, which react with alcohols to yield esters and hydrochloric acid . This method often requires the addition of a base, such as pyridine, to neutralize the resulting acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using specialized equipment to control reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Diethylaminomethyl)-4-hydroxy-5,5-dimethylcyclohexyl] benzoate;oxalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
[2-(Diethylaminomethyl)-4-hydroxy-5,5-dimethylcyclohexyl] benzoate;oxalic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of [2-(Diethylaminomethyl)-4-hydroxy-5,5-dimethylcyclohexyl] benzoate;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: These compounds have diverse biological activities and are used in various medicinal applications.
Indole Derivatives: Known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
What sets [2-(Diethylaminomethyl)-4-hydroxy-5,5-dimethylcyclohexyl] benzoate;oxalic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
[2-(diethylaminomethyl)-4-hydroxy-5,5-dimethylcyclohexyl] benzoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.C2H2O4/c1-5-21(6-2)14-16-12-18(22)20(3,4)13-17(16)24-19(23)15-10-8-7-9-11-15;3-1(4)2(5)6/h7-11,16-18,22H,5-6,12-14H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOGIOAPHIXVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CC(C(CC1OC(=O)C2=CC=CC=C2)(C)C)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5006411.png)
![N,N-diethyl-2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide oxalate](/img/structure/B5006415.png)


![2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B5006461.png)
![6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide](/img/structure/B5006463.png)
![N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5006468.png)

![N-(5-{[(cinnamoylamino)carbonothioyl]amino}-2-methylphenyl)benzamide](/img/structure/B5006490.png)
![methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5006497.png)

![1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B5006511.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)amine](/img/structure/B5006517.png)
